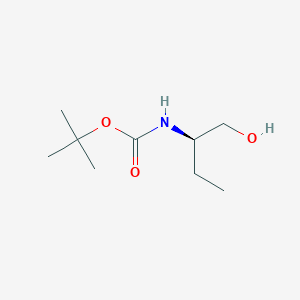

N-Boc-(R)-(+)-2-amino-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465741 | |

| Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150736-71-3 | |

| Record name | N-Boc-(R)-(+)-2-amino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150736-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for N-Boc-(R)-(+)-2-amino-1-butanol

An In-depth Technical Guide to the Synthesis of N-Boc-(R)-(+)-2-amino-1-butanol

Abstract

This compound is a chiral building block of significant value in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antitubercular drug Ethambutol.[1] The precise stereochemistry of this synthon is critical for its biological activity, making enantioselective synthesis a paramount concern for researchers and process chemists. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by field-proven methodologies. We will explore the direct N-protection of the parent amino alcohol, synthesis from the chiral pool, and advanced asymmetric strategies. Each section will elucidate the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to guide laboratory application and process scale-up.

Introduction: The Strategic Importance of a Chiral Synthon

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules.[2][3] Their bifunctional nature allows for diverse chemical modifications, while their stereochemistry dictates the specific interactions with biological targets like enzymes and receptors. This compound serves as a protected, stable, and readily activated form of (R)-(+)-2-amino-1-butanol, facilitating its incorporation into complex molecular architectures without unwanted side reactions at the nucleophilic amine. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[4][5]

The selection of a synthetic route is a critical decision driven by factors such as the cost and availability of starting materials, scalability, desired purity, and environmental impact. This guide will dissect the three most prevalent strategies for obtaining this key intermediate.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from three distinct strategic starting points, each with unique advantages. The choice depends largely on the availability of the immediate precursor versus the desire to build the chiral center from more fundamental, achiral, or different chiral materials.

Caption: Core synthetic pathways to this compound.

Pathway A: Direct N-Boc Protection of (R)-(+)-2-amino-1-butanol

This is the most direct and frequently employed method, predicated on the commercial availability of the enantiopure starting material, (R)-(+)-2-amino-1-butanol.[6] The core of this pathway is the chemoselective acylation of the primary amine in the presence of a primary alcohol.

Principle and Mechanism

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7] While alcohols can also react with Boc₂O, amines are significantly more nucleophilic, allowing for high selectivity under appropriate conditions.[8] The reaction is typically facilitated by a mild base to neutralize the proton released from the amine and the tert-butyloxycarboxylic acid byproduct that can form.

Caption: Direct N-Boc protection of (R)-(+)-2-amino-1-butanol.

Detailed Experimental Protocol

This protocol is a robust, scalable procedure adapted from standard practices for N-Boc protection of amino alcohols.[9][10][11]

Materials:

-

(R)-(+)-2-amino-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(+)-2-amino-1-butanol (1.0 eq.) in a 1:1 mixture of THF and water.

-

Base Addition: Add sodium bicarbonate (1.5 eq.) to the solution and stir until it is well suspended.

-

Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition at 0 °C helps to control the exotherm of the reaction and minimize potential side reactions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Reduce the volume of the solvent in vacuo using a rotary evaporator to remove most of the THF.

-

Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.[2]

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel to yield this compound as a solid or viscous oil.

Process Optimization and Data

The choice of solvent and base can be critical. While THF/water with NaHCO₃ is common, other systems can be employed. Using a stronger base like NaOH can accelerate the reaction but may increase hydrolysis of the Boc anhydride. Catalyst-free systems in water have also been reported as a green chemistry alternative.[12]

| Parameter | Condition | Typical Yield | Purity (pre-purification) | Reference |

| Solvent System | THF/H₂O (1:1) | 85-95% | >90% | [11] |

| Base | NaHCO₃ | Good | High | [11] |

| Solvent System | Dichloromethane | 90-98% | >95% | [13] |

| Base | Triethylamine | Good | High | [13] |

| Solvent System | Water (catalyst-free) | >90% | High | [12] |

Pathway B: Synthesis from L-Threonine (Chiral Pool Approach)

This strategy leverages a cheap, enantiomerically pure natural amino acid, L-threonine, as the starting material.[2] The synthesis involves two key transformations: N-Boc protection of the amino acid followed by the selective reduction of the carboxylic acid to a primary alcohol.

Strategy and Workflow

The stereocenters in L-threonine are (2S, 3R). The target molecule, (R)-2-amino-1-butanol, has its stereocenter at the C2 position. The reduction of the C1 carboxylate group of threonine directly yields the desired (R) configuration at the adjacent carbon.

Caption: Two-step synthesis of the target compound from L-Threonine.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-Threonine [14]

-

Dissolution: Dissolve L-threonine (1.0 eq.) in a 1:1 mixture of methanol and water.

-

Base and Reagent: Add NaHCO₃ (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.).

-

Reaction: Stir the mixture at room temperature for 24-72 hours.

-

Workup: Remove the methanol by vacuum distillation. Wash the aqueous residue with diethyl ether.

-

Isolation: Acidify the aqueous layer to pH 2-3 with a saturated aqueous solution of sodium bisulfate. Extract the product with an organic solvent like 2-methyltetrahydrofuran or ethyl acetate.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-threonine, typically as a white solid with yields often exceeding 95%.[14]

Step 2: Reduction of N-Boc-L-Threonine The selective reduction of a carboxylic acid in the presence of a Boc group requires a careful choice of reducing agent. Strong, non-selective hydrides like LiAlH₄ can cleave the Boc group. Borane reagents (e.g., BH₃·THF) or sodium borohydride activated with a Lewis acid are preferred.[15]

-

Reaction Setup: Dissolve N-Boc-L-Threonine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C.

-

Reducing Agent: Slowly add a solution of Borane-THF complex (BH₃·THF, ~2.0-2.5 eq.) dropwise, maintaining the temperature at 0 °C. Causality Note: Borane complexes selectively reduce carboxylic acids over esters and carbamates like the Boc group.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

-

Workup: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer (anhydrous MgSO₄), filter, and concentrate. Purify by flash chromatography to obtain the final product.

Pathway C: Asymmetric Synthesis (Biocatalytic Approach)

For ultimate elegance and efficiency, asymmetric synthesis from achiral precursors represents the state-of-the-art. Biocatalysis, using engineered enzymes, offers a green and highly selective alternative to traditional chemical methods.[16]

Principle: Asymmetric Reductive Amination

This approach utilizes an engineered amine dehydrogenase (AmDH) to catalyze the direct conversion of an α-hydroxy ketone (1-hydroxy-2-butanone) into the corresponding chiral amino alcohol.[17] The enzyme provides the chiral environment necessary to deliver a hydride and an amino group with high stereoselectivity, often achieving >99% enantiomeric excess (ee). This process typically uses ammonia as the amine source and requires a cofactor regeneration system (e.g., using glucose dehydrogenase) to be economically viable.[17][18]

Caption: Biocatalytic synthesis followed by standard protection.

Conceptual Protocol

A typical biocatalytic reaction would be performed in an aqueous buffer at or near physiological pH and temperature.

-

Reaction Mixture: A buffered aqueous solution containing the substrate (1-hydroxy-2-butanone), a source of ammonia (e.g., ammonium chloride), the engineered AmDH, a cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Incubation: The mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Workup: The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase using an organic solvent.

-

Protection: The resulting (R)-(+)-2-amino-1-butanol is then protected with Boc₂O as described in Pathway A.

This method's primary advantage is the extremely high enantiopurity of the amino alcohol produced, often eliminating the need for chiral purification steps.[17]

Conclusion

The synthesis of this compound can be accomplished through several robust and reliable pathways.

-

Pathway A (Direct Protection) is the most straightforward and economical for large-scale production, assuming the availability of the chiral precursor.

-

Pathway B (Chiral Pool) offers an excellent alternative, starting from the inexpensive and readily available L-threonine, making it attractive when the immediate precursor is costly or unavailable.

-

Pathway C (Asymmetric Synthesis) represents a modern, highly efficient, and "green" approach that delivers exceptional enantiopurity, ideal for high-value applications where stereochemical purity is non-negotiable.

The optimal choice of synthesis depends on a careful evaluation of project-specific requirements, including cost, scale, available equipment, and purity specifications.

References

-

Chen, Q., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

-

C&EN (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Chemical & Engineering News. [Link]

-

Ye, L., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]

-

Basel, Y. & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2013). Dual protection of amino functions involving Boc. Pure and Applied Chemistry. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Beilstein Journals. Experimental Procedures. Beilstein Journals. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Amerigo Scientific. This compound (96%). Amerigo Scientific. [Link]

-

Contreras, J., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

-

Roy, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Wiley Online Library. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Journal of the Chinese Chemical Society. [Link]

-

Cheruku, S. R., & Lam, Y. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Israel Journal of Chemistry. [Link]

-

Frontiers Media. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

- Google Patents. (1976). Synthesis of dl-2-amino-1-butanol.

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Organic Chemistry: An Indian Journal. [Link]

-

ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

PrepChem. Synthesis of dl-2-amino-1butanol. PrepChem. [Link]

- Patsnap. (2021). Preparation method for R-3-aminobutanol. CN112250551A.

-

PubChem. N-tert-Butoxycarbonyl-L-threonine. National Center for Biotechnology Information. [Link]

-

Reddit. (2023). How do I remove the N-Boc protection group... r/OrganicChemistry. [Link]

-

PrepChem. Synthesis of 2-Amino-n-butanol. PrepChem. [Link]

- Google Patents. (1974). Process for the production of 2-amino-1-butanol.

-

Medicines for All Institute. (2019). Process Development Report. M4ALL. [Link]

Sources

- 1. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-L-Threonine synthesis - chemicalbook [chemicalbook.com]

- 15. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 16. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 17. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Boc-(R)-(+)-2-amino-1-butanol

An In-depth Technical Guide to the Core Properties of N-Boc-(R)-(+)-2-amino-1-butanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its value is derived from the unique combination of a stereochemically defined center, a primary alcohol, and a temporarily protected primary amine. The tert-butoxycarbonyl (Boc) protecting group provides robust stability under a variety of synthetic conditions while allowing for mild, selective deprotection, making this compound an exemplary chiral building block. This guide offers a comprehensive exploration of the fundamental physical and chemical properties of this compound, provides detailed experimental protocols for its synthesis, and discusses its reactivity and applications, with a particular focus on its role in modern drug development.

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of pharmaceutical research and development, the synthesis of enantiomerically pure drug molecules is paramount. The stereochemistry of a compound directly influences its pharmacological activity, metabolic profile, and safety.[1] Chiral building blocks, or synthons, are therefore indispensable tools for introducing specific stereocenters into a target molecule.

This compound emerges as a prominent synthon for several strategic reasons:

-

Inherent Chirality: It possesses a defined (R)-configuration at the C2 position, providing a reliable source of stereochemical information for asymmetric synthesis.[1]

-

Orthogonal Functionality: The molecule features two distinct reactive sites: a primary hydroxyl (-OH) group and a carbamate-protected amine (-NHBoc). This allows for selective manipulation of one group while the other remains inert.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It is stable to nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, simplifying complex synthetic routes and enhancing overall yields.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals, providing the core scientific data and practical insights necessary to effectively utilize this versatile intermediate.

Molecular Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and manufacturing.

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | N/A (Standard Nomenclature) |

| CAS Number | 150736-71-3 | [4][5][6] |

| Molecular Formula | C₉H₁₉NO₃ | [4][5][6][7] |

| Molecular Weight | 189.25 g/mol | [4][5][6][7] |

| SMILES | CCNC(=O)OC(C)(C)C | [5] |

| InChI | InChI=1S/... (Derived from structure) | N/A |

| InChIKey | (Derived from structure) | N/A |

Physical Properties

The physical properties determine the compound's state, solubility, and appropriate handling conditions. While data for the specific (R)-(+) enantiomer is sometimes consolidated with its (S)-(-) counterpart or the racemate, the following table provides the most relevant available information.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [8] |

| Melting Point | 40-45 °C (for the (S)-enantiomer) | [8] |

| Boiling Point | 292.9 °C at 760 mmHg (for the (S)-enantiomer) | [8] |

| Density | 1.01 g/cm³ (for the (S)-enantiomer) | [8] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [8] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its two functional groups. The strategic protection of the amine allows for chemistry to be directed specifically at the hydroxyl group, or vice-versa after a deprotection step.

The Role of the N-Boc Group

The N-Boc group is exceptionally stable towards catalytic hydrogenation and strongly resists basic or nucleophilic reaction conditions.[2] Its primary role is to temporarily render the highly nucleophilic amine inert, thereby allowing other parts of the molecule to be modified.

Deprotection: The Boc group is readily removed under mild anhydrous acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent), liberating the free amine and generating gaseous byproducts (isobutylene and CO₂), which simplifies purification.[1][3]

Reactivity of the Primary Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo a range of transformations, including:

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., Swern, Dess-Martin, or Parikh-Doering oxidations for aldehydes). This transformation is critical for creating N-Boc protected amino aldehydes, which are key intermediates for protease inhibitors.[9]

-

Esterification & Acylation: The hydroxyl group readily reacts with acylating agents to form esters.

-

Etherification: It can be converted into an ether, for example, through the Williamson ether synthesis.

The diagram below illustrates the principal avenues of reactivity for this molecule.

Caption: Core reactivity pathways of this compound.

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the protection of the commercially available chiral amino alcohol.

General Synthesis Workflow

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction. The process involves nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride, followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butanol, CO₂, and a tert-butoxide anion.

Caption: Standard workflow for the synthesis of N-Boc protected amino alcohols.

Field-Proven Experimental Protocol: N-Boc Protection

This protocol describes a standard procedure for the synthesis of this compound.

Objective: To protect the primary amine of (R)-(-)-2-amino-1-butanol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(R)-(-)-2-Amino-1-butanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-2-amino-1-butanol in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium hydroxide to the solution and stir until it is fully dissolved.

-

Boc₂O Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[10] Other expected signals include multiplets for the CH, CH₂, and CH₃ protons of the butanol backbone, a broad singlet for the N-H proton of the carbamate, and a signal for the O-H proton.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands. A strong C=O stretch for the carbamate group will be visible around 1680-1700 cm⁻¹. A broad O-H stretch from the alcohol will appear around 3300-3500 cm⁻¹, and an N-H stretch from the carbamate will be present in the same region.[10]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]+ or, more commonly in electrospray ionization, adducts such as [M+H]⁺ or [M+Na]⁺.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The parent compound, 2-amino-1-butanol, is classified as corrosive and can cause severe skin burns and eye damage.[11][12][13] While the Boc-protected version may have a different hazard profile, caution is warranted.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H227: Combustible liquid. |

| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P210: Keep away from heat/sparks/open flames/hot surfaces.[11] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[12][14] |

| Storage | P405: Store locked up. P403+P235: Store in a well-ventilated place. Keep cool. Keep containers tightly closed in a dry place.[11][12][14] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound stands out as a high-value chiral intermediate for the pharmaceutical and chemical industries. Its well-defined stereochemistry, coupled with the robust and selectively cleavable Boc protecting group, provides a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full synthetic potential in the advancement of drug discovery and development.

References

-

Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. Pharmaffiliates. [Link]

-

This compound (96%). Amerigo Scientific. [Link]

-

N-Boc-(S)-2-Amino-1-Butanol - ChemBK. ChemBK. [Link]

-

N-Boc-DL-2-amino-1-butanol | C9H19NO3 | CID 15339785 - PubChem. PubChem. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. scbt.com [scbt.com]

- 5. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. N-Boc-DL-2-amino-1-butanol | C9H19NO3 | CID 15339785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

A Technical Guide to N-Boc-(R)-(+)-2-amino-1-butanol: Properties, Synthesis, and Applications for Drug Development

Introduction

In the landscape of modern pharmaceutical research and drug development, the precise control of molecular architecture is paramount. Chiral building blocks, or synthons, are indispensable tools that allow chemists to construct complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, N-Boc-(R)-(+)-2-amino-1-butanol has emerged as a particularly valuable intermediate. Its defined stereochemistry, coupled with the strategic presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile component in the synthesis of a wide range of therapeutic agents.

This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, its critical applications in drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this key chiral building block.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is a white to light yellow solid at room temperature.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 150736-71-3 | [2][3][4] |

| Molecular Formula | C₉H₁₉NO₃ | [2][3][4][5] |

| Molecular Weight | 189.25 g/mol | [2][3][4][5][6] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 40 - 45 °C | [1][5] |

| Purity | Commercially available in various purities (e.g., 96%, ≥97%) | [3][4] |

| Storage | Room temperature | [5] |

Chemical Structure and Chirality

The utility of this compound stems from its specific molecular structure. The molecule possesses a chiral center at the second carbon atom, conferring the (R)-configuration. This pre-defined stereochemistry is crucial for developing enantiomerically pure drugs, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.[7]

The amine group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[7] This allows for selective reactions at the hydroxyl group while the amine remains protected, simplifying complex synthetic pathways and improving overall yields.[7]

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Boc Protection of (R)-(-)-2-amino-1-butanol

The most common and efficient method for preparing this compound is through the reaction of (R)-(-)-2-amino-1-butanol with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for the N-protection of amines.[8]

Objective: To protect the primary amine of (R)-(-)-2-amino-1-butanol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

(R)-(-)-2-amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (Et₃N) or another suitable base (optional, to scavenge acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-2-amino-1-butanol (1.0 equivalent) in an appropriate solvent like dichloromethane (DCM). The choice of an aprotic solvent like DCM is crucial to prevent side reactions with the highly reactive (Boc)₂O.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize potential side products. Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.05-1.1 equivalents) to the stirred solution. The slight excess of (Boc)₂O ensures the complete consumption of the starting amine.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. This step neutralizes any remaining acidic species and hydrolyzes excess (Boc)₂O.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The organic layers are combined. This ensures maximum recovery of the product from the aqueous phase.

-

Washing: Wash the combined organic layers with brine. This step removes the bulk of the water from the organic phase.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. However, if required, it can be further purified by column chromatography on silica gel.

Caption: Workflow for the N-Boc protection of (R)-(-)-2-amino-1-butanol.

Applications in Drug Development

The structural features of this compound make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

-

Chiral Building Block: Its primary application is as a source of chirality. By incorporating this molecule, chemists can ensure the correct stereochemical configuration in the final drug product, which is often critical for its biological activity and safety.[5][7]

-

Synthesis of Protease Inhibitors: Beta-amino alcohols are key structural motifs in many protease inhibitors. This compound serves as a precursor for these motifs, which are designed to mimic the transition state of peptide bond hydrolysis, thereby inhibiting the target enzyme.[5]

-

Asymmetric Synthesis: The compound is widely employed in asymmetric synthesis routes for drugs targeting the central nervous system and cardiovascular diseases.[5] The dual functionality of a protected amine and a free hydroxyl group allows for sequential and selective chemical transformations.

-

Peptidomimetics: The Boc-protected amino alcohol structure is a valuable starting point for the synthesis of peptidomimetics, which are compounds designed to mimic peptides but with improved properties such as stability and oral bioavailability.

Safety and Handling

While specific safety data for this compound should be obtained from the supplier's Safety Data Sheet (SDS), general precautions for related amino alcohols should be followed. The parent compound, 2-amino-1-butanol, is known to be corrosive and can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation.[9] this compound is classified as a Dangerous Good for transport.[2]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9][11] If inhaled, move to fresh air.[9] In case of skin contact, wash off immediately with plenty of water.[9] If swallowed, do NOT induce vomiting and seek immediate medical attention.[9]

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of the versatile Boc protecting group provide a reliable and efficient route to enantiomerically pure pharmaceutical intermediates. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist involved in the development of complex, stereospecific drug molecules. This guide serves as a comprehensive resource to facilitate its effective and safe utilization in the laboratory.

References

-

This compound (96%). Amerigo Scientific. [Link]

-

N-Boc-DL-2-amino-1-butanol. PubChem. [Link]

-

(R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate. MySkinRecipes. [Link]

-

tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. ChemBK. [Link]

-

Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. Pharmaffiliates. [Link]

-

tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. PubChem. [Link]

-

tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. PubChem. [Link]

-

N-Boc-(S)-2-Amino-1-Butanol. ChemBK. [Link]

-

tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

2-Amino-1-butanol. PubChem. [Link]

-

α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. PMC Isochem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 5. (R)-tert-Butyl (1-hydroxybutan-2-yl)carbamate [myskinrecipes.com]

- 6. N-Boc-DL-2-amino-1-butanol | C9H19NO3 | CID 15339785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 10. fishersci.ca [fishersci.ca]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide: tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate

Abstract

This technical guide provides a comprehensive analysis of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, commonly known in laboratory settings as N-Boc-(R)-(+)-2-amino-1-butanol. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, strategic importance in asymmetric synthesis, manufacturing protocols, and analytical characterization. As a chiral building block, the precise stereochemistry and the function of the tert-butoxycarbonyl (Boc) protecting group are critical to its utility. This guide explains the causality behind synthetic choices and analytical methods, grounding its protocols in principles of scientific integrity and efficiency.

Chemical Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification through systematic nomenclature and a clear depiction of its structure.

IUPAC Name and Structure Elucidation

The formal IUPAC name for this compound is tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate . This name systematically deconstructs the molecule's architecture:

-

carbamate : This defines the core functional group (-O-C(=O)-N-).

-

tert-butyl` : This specifies the ester portion of the carbamate group is derived from tert-butanol.

-

N-[...yl] : This indicates that the substituent group is attached to the nitrogen atom of the carbamate.

-

(2R)-1-hydroxybutan-2-yl : This describes the substituent itself. It is a four-carbon (butan) chain where the attachment point to the nitrogen is at carbon-2. Carbon-2 possesses a defined stereochemistry, (R). A hydroxyl group (-OH) is located at carbon-1.

The common name, this compound, reflects its synthetic origin from (R)-2-amino-1-butanol and the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom.

Caption: IUPAC structure of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate.

Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| CAS Number | 150736-71-3 | [1][2] |

| Molecular Formula | C₉H₁₉NO₃ | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Purity | Typically ≥96% | |

| Melting Point | ~40-45°C (for (S)-enantiomer) | [3] |

| Boiling Point | ~292.9°C at 760 mmHg (for (S)-enantiomer) | [3] |

| Solubility | Soluble in ethanol, dichloromethane | [3] |

Note: Some physical properties are reported for the (S)-enantiomer but are expected to be identical for the (R)-enantiomer.

Strategic Importance in Asymmetric Synthesis

The value of this molecule in drug development stems from the combination of its inherent chirality and the strategic function of the Boc protecting group.

The Chiral Amino Alcohol Scaffold

Amino alcohols are bifunctional compounds that serve as crucial intermediates in the synthesis of a vast range of biologically active products.[] The defined (R)-configuration at the C2 position of this molecule provides a reliable method for introducing specific stereochemistry into a target molecule.[5] This is paramount in pharmaceutical development, as the therapeutic efficacy and toxicological profile of a drug are often dictated by its stereoisomeric form.[6] Using an enantiopure building block like this one obviates the need for costly and often inefficient chiral resolutions at later stages of a synthetic sequence.

The Boc Protecting Group: A Tool for Regioselectivity

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its selection is a deliberate, strategic choice for several reasons:

-

Robustness: It is stable to a wide range of reaction conditions, including catalytic hydrogenation, and nucleophilic reagents, allowing for selective chemical manipulation of other functional groups, such as the primary alcohol in this molecule.[5]

-

Lability under Mild Acid: The Boc group can be cleaved efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are orthogonal to the removal conditions for many other protecting groups.[5] This selective deprotection is a cornerstone of complex, multi-step syntheses.

-

Improved Handling: The Boc group increases the lipophilicity of the parent amino alcohol, often transforming it into a crystalline solid with improved handling characteristics and solubility in common organic solvents.

Synthesis and Manufacturing

The synthesis of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is a two-stage process: first, securing the enantiopure (R)-2-amino-1-butanol, and second, protecting the amine functionality.

Synthesis Workflow Overview

Caption: General synthetic workflow from racemic starting material to the final product.

Step 1: Resolution of Racemic 2-amino-1-butanol

The synthesis of the chiral precursor is the most critical step. Racemic 2-amino-1-butanol is commercially available and can be resolved into its constituent enantiomers. The classical chemical resolution via diastereomeric salt formation is a common industrial method.[7]

Mechanism Insight: This technique involves reacting the racemic amine with an enantiopure chiral acid (e.g., L-(+)-tartaric acid). This forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. These diastereomers possess different physical properties, most notably solubility in a given solvent system. Through fractional crystallization, the less soluble salt precipitates and can be isolated by filtration. The desired (R)-amine is then liberated by treating the isolated salt with a base.[7]

Step 2: N-Boc Protection Protocol

This protocol details a standard laboratory procedure for the Boc protection of the chiral amine.

Experimental Protocol: N-Boc Protection

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-2-amino-1-butanol (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.

-

Causality: The base is essential to neutralize the acidic proton of the ammonium intermediate and the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.

-

-

Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise.

-

Causality: Boc₂O is the standard reagent for this transformation. A slight excess ensures full conversion of the starting amine. Slow addition helps to control the reaction exotherm and minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Work-up: a. Concentrate the reaction mixture in vacuo to remove the organic solvent. b. Partition the remaining aqueous residue between ethyl acetate and water. c. Separate the layers and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after work-up.

Quality Control and Analytical Characterization

Verifying the identity and, most critically, the enantiomeric purity of the final product is a non-negotiable step in drug development.

Structural Verification

Standard spectroscopic methods are used to confirm the chemical structure:

-

¹H NMR: Provides information on the number and connectivity of protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

FT-IR: Shows characteristic stretches for the O-H (alcohol), N-H (carbamate), and C=O (carbamate) functional groups.

-

Mass Spectrometry: Confirms the molecular weight of the compound.[8]

Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is the most critical analytical task. Chiral HPLC is the gold standard for this analysis.[6] Two primary strategies are employed.

| Method | Principle | Advantages | Disadvantages |

| Direct Separation | Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6] | Streamlined workflow, no derivatization needed. | CSP columns can be expensive and less robust. |

| Indirect Separation | Involves pre-column derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[6] | Uses standard, less expensive columns; can enhance UV detection. | Requires an additional reaction step; potential for kinetic resolution during derivatization. |

graph TD { subgraph "Analytical Challenge" A["Racemic or Enantioenriched Sample\n(R and S enantiomers)"]; endsubgraph "Method 1: Direct Analysis" B["Inject onto Chiral HPLC Column (CSP)"]; C["Separation based on transient\ndiastereomeric interactions"]; D["Two separate peaks observed\n(R-enantiomer and S-enantiomer)"]; end subgraph "Method 2: Indirect Analysis" E["React with Chiral Derivatizing Agent (CDA)"]; F["Formation of Diastereomers\n(R-S and S-S)"]; G["Inject onto Achiral HPLC Column (e.g., C18)"]; H["Two separate peaks observed\n(Diastereomer 1 and Diastereomer 2)"]; end A --> B; B --> C --> D; A --> E; E --> F --> G --> H; style B fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

}

Caption: Workflow comparison of direct vs. indirect chiral HPLC analysis methods.

Experimental Protocol: Direct Chiral HPLC

-

Rationale: Macrocyclic glycopeptide-based CSPs are highly effective for separating N-blocked amino acids and their derivatives.[9] This protocol provides a starting point for method development.

-

Column: Chirobiotic T (Teicoplanin) or Chirobiotic R (Ristocetin A) column.[9]

-

Mobile Phase: Reversed-phase mode is typically effective. A common starting point is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (due to the carbamate chromophore).

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (% e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100).

Applications in Drug Discovery and Development

The primary application of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is as a versatile chiral intermediate. The free hydroxyl group can be oxidized, etherified, or used in coupling reactions, while the Boc-protected amine remains inert. After subsequent transformations, the Boc group can be removed to reveal a primary amine, ready for further functionalization, such as amide bond formation or reductive amination. Its structural motif is found in a variety of pharmacologically active agents. For instance, the unprotected (S)-enantiomer, (S)-2-amino-1-butanol, is a key intermediate in the synthesis of the antituberculosis drug ethambutol, underscoring the pharmaceutical relevance of this molecular scaffold.[7]

Handling, Storage, and Safety

-

Safety: The compound is classified as an irritant to the eyes, respiratory system, and skin.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex, enantiomerically pure molecules. Its value lies in the predictable reactivity of its functional groups, the reliability of its stereocenter, and the strategic advantages conferred by the Boc protecting group. A thorough understanding of its synthesis, analysis, and properties, as outlined in this guide, is essential for its effective application in advancing modern drug discovery and development programs.

References

- Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. (2026). Google Cloud.

- This compound | CAS 150736-71-3. Santa Cruz Biotechnology.

- N-Boc-(R)-1-amino-2-propanol.

- This compound (96%). Amerigo Scientific.

- A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Benchchem.

- tert-butyl [(2R)

- This compound, min 97%, 1 gram.

- Amino Alcohol. BOC Sciences.

- N-Boc-(S)-2-Amino-1-Butanol. ChemBK.

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. Benchchem.

- tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate.

- (R)-(-)-2-Amino-1-butanol(5856-63-3) 1H NMR. ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (R)-(-)-2-Amino-1-butanol(5856-63-3) 1H NMR [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

Stability and storage conditions for N-Boc-(R)-(+)-2-amino-1-butanol

An In-Depth Technical Guide to the Stability and Storage of N-Boc-(R)-(+)-2-amino-1-butanol

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Stability in a Versatile Chiral Building Block

This compound is a chiral amino alcohol of significant interest in pharmaceutical development and organic synthesis.[][2] Its bifunctional nature, featuring a sterically defined secondary alcohol and a protected primary amine, makes it a valuable precursor for complex, biologically active molecules.[2] The tert-butoxycarbonyl (Boc) protecting group is foundational to its utility, masking the amine's nucleophilicity to allow for selective reactions at other sites.[3] However, the very nature of the Boc group, designed for strategic removal, also defines the compound's primary stability challenges.

The integrity of this compound is paramount. Degradation not only represents a loss of valuable material but also introduces impurities that can compromise reaction outcomes, affect enantiomeric purity, and introduce significant downstream purification challenges. For professionals in drug development, ensuring the stability of such starting materials is a non-negotiable aspect of quality control and regulatory compliance.

This guide provides a comprehensive analysis of the chemical stability of this compound, grounded in the fundamental principles of its structure. We will explore its degradation pathways, establish evidence-based storage and handling protocols, and detail methodologies for its stability assessment.

Section 1: The Chemical Foundation of Stability and Degradation

The stability profile of this compound is dictated by its two key functional components: the acid-labile Boc-carbamate and the amino alcohol backbone. Understanding the inherent reactivity of these groups is essential to predicting and preventing degradation.

The Lability of the Boc Protecting Group

The tert-butoxycarbonyl group is the most significant contributor to the molecule's instability. It is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][4]

Mechanism of Acid-Catalyzed Degradation: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by a heterolytic cleavage that generates a highly stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid promptly decarboxylates to yield the free amine, (R)-(+)-2-amino-1-butanol, and carbon dioxide.[5] This process is efficient and often irreversible, making the exclusion of acidic contaminants a primary concern.

Caption: Primary degradation pathway for this compound.

Thermal Sensitivity

While generally more stable to heat than many other protecting groups, the Boc group can be removed thermally. Thermolytic cleavage can occur at elevated temperatures, often proceeding without the need for a catalyst.[6][7] Studies have shown that thermal deprotection can be achieved in various solvents at temperatures ranging from 120 °C to over 200 °C.[6][8] While these temperatures are well above typical storage conditions, this susceptibility underscores the need to avoid prolonged exposure to high heat during storage and handling.[9][10]

Oxidative and Photolytic Stability

The parent 2-amino-1-butanol backbone is susceptible to oxidation. The secondary alcohol can be oxidized to a ketone, and the amine, once deprotected, can also undergo oxidative degradation. Therefore, incompatibility with strong oxidizing agents is a key consideration.[9][11]

While specific photostability studies on this compound are not widely published, many complex organic molecules can be sensitive to light. Photons can provide the activation energy for radical-based degradation pathways. Therefore, as a precautionary principle, protection from light is advisable.[12]

Section 2: Recommended Storage and Handling Protocols

Based on the chemical liabilities discussed, a multi-faceted approach to storage is required to ensure the long-term integrity of this compound. The following recommendations are synthesized from manufacturer safety data sheets (SDS) for the parent amine and general chemical principles for Boc-protected compounds.[9][10][11][12][13][14]

Core Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[10][11][12] Recommended: 2-8°C. | Minimizes the rate of potential thermal degradation and other decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent oxidation. |

| Container | Keep in a tightly closed container.[10][11][12] | Prevents ingress of moisture and atmospheric contaminants. Containers must be resealed carefully after opening.[12] |

| Light | Store in a light-resistant container or in a dark location. | Protects against potential photolytic degradation.[12] |

| Location | Store in a dry, well-ventilated area.[9][10][12] | Prevents accumulation of moisture and ensures a safe storage environment. |

Chemical Incompatibilities

To prevent degradation, it is critical to avoid storing this compound with or near the following classes of substances:

-

Strong Acids: Will rapidly catalyze the removal of the Boc group.[5][9]

-

Strong Oxidizing Agents: Can potentially oxidize the alcohol or amine functionalities.[9][11][12]

-

Sources of Ignition: The parent compound, 2-amino-1-butanol, is a combustible liquid. While the Boc-protected version may have a higher flashpoint, it should be kept away from open flames, sparks, and excessive heat as a standard precaution.[9][10][11][13]

Section 3: Experimental Verification of Stability: A Forced Degradation Protocol

Trust in the stability of a compound should not be assumed; it must be verified. Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade a sample to identify likely degradation products and establish a "stability-indicating" analytical method.[15][16] This is a regulatory requirement in drug development and a best practice in research.[15] The goal is to achieve modest degradation (typically 5-20%) to ensure that the resulting impurities can be adequately resolved from the parent compound.[17]

Workflow for Stability Assessment

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

This protocol outlines a typical forced degradation study. An HPLC method with UV detection (and ideally Mass Spectrometry) should be developed beforehand to monitor the purity of the compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

HPLC system with UV and/or MS detector

Protocol:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N HCl in a vial.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., monitor at 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to the target analytical concentration and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N NaOH in a vial.

-

Heat the mixture under the same conditions as the acidic hydrolysis study.

-

At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

Causality Note: The Boc group is expected to be stable to base.[4][18] This experiment serves as a control and confirms the stability profile. Lack of degradation validates the method's ability to show stability, not just degradation.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

-

Keep the mixture at room temperature and monitor at specified time points (e.g., 4, 8, 24 hours).

-

Dilute and analyze directly.

-

-

Thermal Degradation:

-

Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Separately, place a vial of the stock solution in a heating block at the same temperature.

-

Sample at various time points, dissolve the solid sample if necessary, and analyze.

-

-

Photolytic Degradation:

-

Expose a sample of the stock solution and a thin layer of the solid powder to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

Analyze both the exposed and control samples after a defined exposure period.

-

Conclusion

The chemical stability of this compound is fundamentally linked to the properties of the Boc protecting group. Its pronounced sensitivity to acid and moderate sensitivity to heat are the primary drivers of degradation. By understanding these mechanisms, researchers and drug development professionals can implement robust storage and handling procedures to preserve the compound's purity and integrity. The recommended conditions—cool, dry, dark, and inert—are not merely suggestions but are scientifically mandated precautions. Furthermore, the implementation of systematic stability testing through forced degradation studies provides the ultimate assurance of quality, enabling the confident use of this critical chiral building block in synthesis and manufacturing.

References

-

tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) . TCI Chemicals.

-

Boc-Protected Amino Groups . Organic Chemistry Portal. 4

-

tert-Butyloxycarbonyl protecting group - Wikipedia . Wikipedia. 5

-

An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry . BenchChem. 3

-

Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition . Semantic Scholar. 18

-

SAFETY DATA SHEET - (S)-(+)-2-Amino-1-butanol . TCI Chemicals. 11

-

Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97% . Cole-Parmer. 9

-

(R)-(-)-2-Amino-1-butanol - Safety Data Sheet . ChemicalBook. 12

-

SAFETY DATA SHEET - (+/-)-2-Amino-1-butanol . Thermo Fisher Scientific. 10

-

SAFETY DATA SHEET - 2-amino-1-butanol . Sigma-Aldrich. 13

-

SAFETY DATA SHEET - (R)-(-)-2-Amino-1-butanol . Fisher Scientific. 14

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). 15

-

Forced Degradation Studies . MedCrave online. 16

-

Amino Alcohol . BOC Sciences.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. 6

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid . The Royal Society of Chemistry. 7

-

Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid . ResearchGate. 8

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond . 17

-

In-Depth Structural Analysis of 1-Amino-2-butanol: A Technical Guide . BenchChem. 2

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. (R)-(-)-2-Amino-1-butanol - Safety Data Sheet [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.ca [fishersci.ca]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

N-Boc-(R)-(+)-2-amino-1-butanol literature review

An In-Depth Technical Guide to N-Boc-(R)-(+)-2-amino-1-butanol: A Chiral Building Block for Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical review of this compound, a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and strategic considerations for its use. We will explore its synthesis, physicochemical properties, and critical applications in asymmetric synthesis, grounded in authoritative references and field-proven insights.

Introduction: The Strategic Importance of a Protected Chiral Amino Alcohol

This compound is a derivative of the chiral amino alcohol (R)-(-)-2-amino-1-butanol, where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This seemingly simple modification is a strategic choice that unlocks immense versatility in asymmetric synthesis. The molecule's value stems from the combination of three key features:

-

Inherent Chirality : The (R)-configuration at the C-2 position provides a fixed stereocenter, making it an excellent starting point for building complex, enantiomerically pure molecules, a critical requirement in the pharmaceutical industry.[3][4]

-

Bifunctionality : The presence of both a protected amine and a primary hydroxyl group allows for sequential and selective chemical transformations.[3]

-

The Boc Protecting Group : The tert-butoxycarbonyl group is the cornerstone of its utility. It renders the highly nucleophilic amine inert under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mild reducing conditions), thereby allowing chemists to selectively manipulate the hydroxyl group.[4] Crucially, the Boc group can be removed cleanly under mild acidic conditions, regenerating the free amine for subsequent reactions.[4] This strategic protection simplifies complex synthetic pathways and improves overall yields.[4]

These attributes make this compound and its parent compound indispensable tools for creating chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates for pharmaceuticals.[3][5][]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 150736-71-3 | [1][7] |

| Molecular Formula | C₉H₁₉NO₃ | [1][7] |

| Molecular Weight | 189.25 g/mol | [1][7] |

| Appearance | White to light yellow solid | [8] |

| Purity | Typically ≥96-97% | [1][9] |

| Melting Point | ~40-45 °C | [8] |

| Boiling Point | ~292.9 °C at 760 mmHg | [8] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [8] |

Spectroscopic Data

Synthesis and Purification

The preparation of this compound is a straightforward and high-yielding N-protection reaction. The causality behind this common procedure lies in the high reactivity of the amine towards the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, often referred to as Boc anhydride or (Boc)₂O.

Synthesis Workflow Diagram

Caption: General workflow for the Boc-protection of (R)-(+)-2-amino-1-butanol.

Detailed Experimental Protocol: N-tert-Butoxycarbonylation

This protocol is based on well-established methods for the Boc protection of amines.[12][13] The use of a base like triethylamine (Et₃N) is to neutralize the acidic byproducts of the reaction, driving it to completion.

Materials:

-

(R)-(+)-2-amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Solvent: 50% aqueous dioxane or 50% aqueous acetone[14]

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (R)-(+)-2-amino-1-butanol (1.0 equivalent) in the chosen solvent system (e.g., 50% aqueous dioxane).

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir.[14]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is completely consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with cold 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[14] This washing sequence removes unreacted base, acidic impurities, and residual salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by flash column chromatography on silica gel.

Core Application: A Gateway to Asymmetric Synthesis

The primary utility of this compound is as a chiral building block and a precursor to more complex chiral auxiliaries.[3][5] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[15] After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered.[]

The Chiral Auxiliary Principle

The logic behind using a chiral auxiliary is to convert a difficult-to-achieve enantioselective reaction into a more readily achievable diastereoselective one. The fixed chirality of the auxiliary creates a diastereomeric intermediate that sterically or electronically biases the approach of incoming reagents, favoring the formation of one diastereomer over the other.

Caption: The general workflow of asymmetric synthesis using a chiral auxiliary.

Application in Oxazolidinone Synthesis